二乙酰精胺

描述

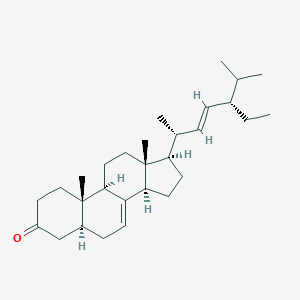

N1,N12-二乙酰精胺(盐酸盐): 是一种精胺的二乙酰化衍生物,精胺是一种由亚精胺合成的内源性多胺。 该化合物以其在真核细胞生长和蛋白质合成中的作用而闻名,它参与了钙依赖性免疫过程的调节 。 N1,N12-二乙酰精胺的上调与癌症的发生有关,使其成为癌症检测的潜在生物标志物 .

科学研究应用

N1,N12-二乙酰精胺(盐酸盐)具有广泛的科学研究应用,包括:

作用机制

N1,N12-二乙酰精胺(盐酸盐)的作用机制涉及其与多胺氧化酶的相互作用,多胺氧化酶是一种催化多胺氧化的酶。 这种相互作用导致活性氧 (ROS) 和其他代谢物的形成,这些代谢物在细胞信号传导和调节中起作用 。 该化合物在癌细胞中的上调表明其参与了癌细胞增殖和存活通路 .

生化分析

Biochemical Properties

Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .

Cellular Effects

Diacetylspermine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diacetylspermine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diacetylspermine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diacetylspermine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diacetylspermine is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Diacetylspermine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: N1,N12-二乙酰精胺(盐酸盐)由精胺通过二乙酰化过程合成。反应涉及在碱(如吡啶)存在下使用乙酸酐对精胺进行乙酰化。 反应通常在室温下进行,并使用薄层色谱 (TLC) 监测以确保完全转化 .

工业生产方法: N1,N12-二乙酰精胺(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续监测系统来确保高产率和纯度。 最终产品通过结晶或色谱技术进行纯化,并在受控条件下储存以保持稳定性 .

化学反应分析

反应类型: N1,N12-二乙酰精胺(盐酸盐)经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的N-乙酰化多胺。

还原: 还原反应可以将 N1,N12-二乙酰精胺还原回精胺。

取代: 在适当条件下,乙酰基可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化锂铝 (LiAlH4) 之类的还原剂。

取代: 取代反应通常涉及胺或硫醇等亲核试剂.

主要产品:

氧化: N-乙酰化多胺。

还原: 精胺。

取代: 根据所用亲核试剂的不同,各种取代的多胺.

相似化合物的比较

类似化合物:

精胺: N1,N12-二乙酰精胺的非乙酰化形式,参与细胞生长和蛋白质合成。

亚精胺: 精胺的前体,也参与细胞功能。

N1-乙酰精胺: 精胺的单乙酰化衍生物,具有相似的生物学功能.

独特性: N1,N12-二乙酰精胺(盐酸盐)的独特之处在于其二乙酰化,这增强了其对多胺氧化酶的底物特性,并使其具有成为癌症生物标志物的潜力。 与精胺相比,它具有更高的 Vmax 和更低的 Km 值,使其成为酶促研究中更有效的底物 .

属性

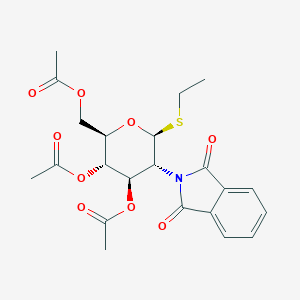

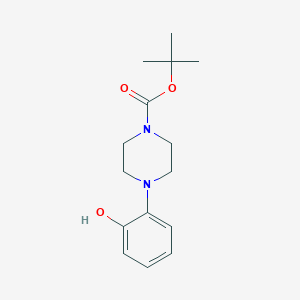

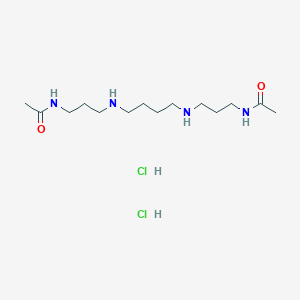

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diacetylspermine as a tumor marker?

A1: Diacetylspermine has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]

Q2: How does the diagnostic performance of diacetylspermine compare with other established tumor markers?

A2: Studies have demonstrated that diacetylspermine exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []

Q3: Are there limitations to using urinary diacetylspermine as a diagnostic tool?

A3: While promising, elevated diacetylspermine levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary diacetylspermine levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]

Q4: Has diacetylspermine proven useful in monitoring treatment response?

A4: Research suggests that urinary diacetylspermine levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []

Q5: What other conditions, besides cancer, have been associated with altered diacetylspermine levels?

A5: Research has shown elevated diacetylspermine levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between diacetylspermine and increased heart failure incidence. []

Q6: What factors need to be considered when developing and validating analytical methods for diacetylspermine?

A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of diacetylspermine, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]

Q7: What is the role of polyamine metabolism in cancer development, and how is diacetylspermine involved?

A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] Diacetylspermine, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]

Q8: How does the interaction of diacetylspermine with cellular transport systems differ from other polyamines?

A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that diacetylspermine does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of diacetylspermine in urine, potentially explaining its utility as a tumor marker. []

Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to diacetylspermine and cancer?

A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of diacetylspermine and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent diacetylspermine production might contribute to the antiproliferative effects observed with these analogs. [, ]

Q10: What is the chemical structure of diacetylspermine?

A10: Diacetylspermine (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.

Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?

A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while diacetylspermine shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []

Q12: What are potential future research directions for diacetylspermine?

A13: Further research is needed to fully elucidate the mechanisms underlying diacetylspermine production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on diacetylspermine, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating diacetylspermine levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。